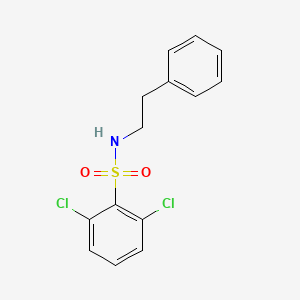

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms, a phenylethyl group, and a benzenesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The benzenesulfonamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or thiols.

Hydrolysis: Sulfonic acids and amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

2,6-Dichlorobenzenesulfonamide: Lacks the phenylethyl group but shares the sulfonamide moiety.

N-(2-Phenylethyl)benzenesulfonamide: Lacks the chlorine atoms but retains the phenylethyl and sulfonamide groups.

2,6-Dichlorobenzonitrile: Contains the dichlorobenzene structure but with a nitrile group instead of the sulfonamide.

Uniqueness: 2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is unique due to the combination of its dichlorobenzene and phenylethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Actividad Biológica

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various biological activities, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of 2-phenylethylamine with chlorosulfonic acid and 2,6-dichlorobenzene. The general reaction scheme is as follows:

This compound features a sulfonamide group (-SO₂NH-) which is critical for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamide, including those similar to this compound, showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4a (similar derivative) | 6.67 | Pseudomonas aeruginosa |

| 4d | 6.72 | Escherichia coli |

| 4h | 6.63 | Staphylococcus aureus |

These findings suggest that the presence of the sulfonamide group enhances the antimicrobial efficacy of the compound .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

- Butyrylcholinesterase (BChE) : It was found that derivatives of N-(2-phenylethyl)benzenesulfonamide exhibited notable inhibition against BChE, a target in Alzheimer's disease treatment. The inhibitory potential was quantified, with some compounds showing IC50 values comparable to established inhibitors .

| Compound | IC50 (mg/mL) | Enzyme Target |

|---|---|---|

| Parent Compound | Not Active | Acetylcholinesterase |

| Derivative 4e | 0.3287 | BChE |

Case Study: Anti-inflammatory Activity

In vivo studies have shown that certain sulfonamide derivatives can significantly reduce inflammation. For instance, compounds derived from benzenesulfonamides were tested in carrageenan-induced rat paw edema models, demonstrating up to 94% inhibition at specific time intervals .

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and microbial pathways:

- Antimicrobial Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes such as BChE, blocking substrate access and thereby inhibiting enzyme activity.

Propiedades

IUPAC Name |

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYHINWWESEHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.